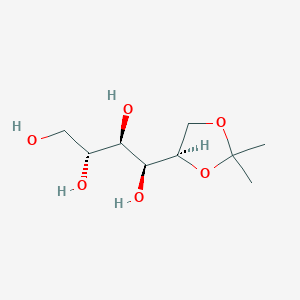

1,2-O-Isopropylidene-D-mannitol

概要

説明

1,2-O-Isopropylidene-D-mannitol is a cyclic acetal derivative of D-mannitol. It is a significant chiral template used in various synthetic applications due to its stability and reactivity. This compound is particularly valuable in organic synthesis for protecting diol groups, making it a crucial intermediate in the preparation of more complex molecules .

準備方法

Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-D-mannitol is typically synthesized through the acetalation of D-mannitol. The process involves reacting D-mannitol with acetone in the presence of an acid catalyst such as zinc chloride. The reaction is carried out in acetone, and the product is obtained in high yield after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to enhance production efficiency .

化学反応の分析

Oxidative Cleavage Reactions

DIM undergoes regioselective oxidative cleavage to form 2,3-O-isopropylidene-D-glyceraldehyde (DGA), a key intermediate for asymmetric synthesis.

Propargylation at C3 and C4

The secondary hydroxyl groups (C3 and C4) of DIM react with propargyl bromide under basic conditions to form 3,4-bis-O-propargyl derivatives.

-

Applications : Serves as a precursor for macrocyclic crown ethers and supramolecular architectures via click chemistry .

Transacetonation Reactions

DIM reacts with 2,2-dimethoxypropane (DMP) in the presence of acid catalysts to form mixed acetals.

Hydrolysis and Stability

The isopropylidene groups hydrolyze under acidic conditions, restoring free hydroxyl groups.

| Reaction Conditions | Product & Yield | Key Findings | Sources |

|---|---|---|---|

| 0.1M HCl, 40°C, 2h | D-mannitol (quantitative) | Hydrolysis rates depend on steric hindrance; 1,2-acetal cleaves faster than 5,6-acetal. |

Crystallographic Studies

Single-crystal X-ray diffraction of DIM derivatives reveals weak hydrogen-bonding networks critical for supramolecular assembly.

| Key Interaction | Bond Length (Å) | Angle (°) | Sources |

|---|---|---|---|

| C–H···O (propargyl-dioxolanyl) | 2.38–2.42 | 146–152 |

科学的研究の応用

Chemical Synthesis

Chiral Building Blocks

1,2-O-Isopropylidene-D-mannitol serves as a chiral precursor in the synthesis of various organic compounds. Its ability to undergo acetal formation makes it a valuable intermediate in the preparation of more complex molecules. For instance, it has been utilized in the synthesis of β-mannopyranosylated disaccharides, enhancing diastereoselectivity during the process .

Synthesis of Macrocycles

The compound has also proven useful in synthetic chemistry as a building block for macrocycle synthesis. Its structural features facilitate cyclocondensation reactions, which are crucial for developing larger cyclic structures that have applications in supramolecular chemistry .

Pharmaceutical Applications

Drug Delivery Systems

Research has highlighted the potential of D-mannitol-based polyurethanes (PUs), which incorporate this compound, for sustained drug release in the gastrointestinal tract (GIT). These materials can modulate glutathione responses under physiological conditions, enhancing their effectiveness as drug carriers . The hydrophilic nature of these polyurethanes is critical for their degradation and drug release profiles.

Material Science

Polyurethane Development

this compound is integral to developing new polyurethane materials with tailored properties. Studies indicate that the degree of hydrophilicity in these polyurethanes correlates with their degradation rates and mechanical properties. For example, polyurethanes with higher D-mannitol content exhibit faster hydrolytic degradation under various pH conditions .

Table 1: Summary of Applications

Case Study 1: Synthesis of β-Mannopyranosylated Disaccharides

In a study focused on synthesizing β-mannopyranosylated disaccharides, researchers utilized this compound to enhance selectivity during glycosylation reactions. The presence of the isopropylidene group provided necessary steric hindrance that improved yields and selectivity compared to other methods.

Case Study 2: Polyurethane Hydrolytic Degradation

Another significant study investigated the hydrolytic degradation of D-mannitol-based polyurethanes at varying pH levels. The results indicated that polyurethanes with higher D-mannitol content degraded more rapidly under acidic conditions (pH 2) compared to neutral (pH 7) or basic (pH 10) environments. This finding underscores the importance of chemical structure in determining material properties and performance in biological environments .

作用機序

The mechanism of action of 1,2-O-Isopropylidene-D-mannitol primarily involves its role as a protecting group. By forming a stable acetal, it prevents unwanted reactions at the diol sites during synthetic processes. This stability is due to the cyclic structure, which is resistant to hydrolysis under neutral and basic conditions .

類似化合物との比較

1,25,6-Di-O-isopropylidene-D-mannitol: Another acetal derivative with similar protecting properties.

2,3-O-Isopropylidene-D-glyceraldehyde: A product of the oxidative cleavage of 1,2-O-Isopropylidene-D-mannitol.

D-mannitol: The parent compound used in the synthesis of this compound.

Uniqueness: this compound is unique due to its selective protection of the 1,2-diol group, making it highly valuable in selective synthetic applications. Its stability and ease of removal under acidic conditions further enhance its utility in complex organic syntheses .

生物活性

1,2-O-Isopropylidene-D-mannitol, also known as 1,2:5,6-di-O-isopropylidene-D-mannitol, is a versatile compound with significant biological activity and applications in various fields such as pharmaceuticals, food science, and biotechnology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is an acetal derivative of D-mannitol. Its molecular formula is , and it has a melting point of approximately 119-120 °C. The compound features two isopropylidene groups that enhance its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and industrial formulations .

Pharmaceutical Formulations

This compound serves as a protective agent for sensitive drugs. It enhances the stability and bioavailability of pharmaceuticals by preventing degradation during storage and administration. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) makes it a valuable excipient in drug formulations .

Food Industry

This compound acts as a low-calorie sugar substitute, providing sweetness without contributing significant calories. It is particularly beneficial for diabetic-friendly products, allowing consumers to enjoy sweet flavors while managing their caloric intake .

Cosmetic Applications

In cosmetics, this compound is utilized for its moisturizing properties. It improves skin hydration and texture, making it a popular ingredient in skincare formulations .

Cryopreservation

In biotechnology, this compound plays a crucial role in cryopreservation processes. It protects biological samples during freezing by stabilizing cellular structures and preventing ice crystal formation that can cause cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

- Osmotic Effects : Similar to mannitol, this compound generates an osmotic gradient that facilitates the movement of water across cell membranes. This property is particularly useful in medical scenarios involving increased intracranial pressure (ICP), where it helps reduce edema by drawing fluid out of tissues .

- Stabilization of Biological Molecules : The presence of isopropylidene groups enhances the stability of proteins and enzymes against denaturation during processing and storage. This property is essential in maintaining the efficacy of biopharmaceuticals .

Synthesis Improvements

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. For instance, a method utilizing zinc chloride as a catalyst has been reported to achieve yields as high as 87% .

Case Studies

A review on mannitol's role in managing increased ICP highlighted its effectiveness in clinical settings. High-dose mannitol administration was shown to significantly reduce ICP in patients with traumatic brain injuries compared to lower doses .

Data Table: Comparison of Biological Activities

| Application Area | Mechanism of Action | Biological Effect |

|---|---|---|

| Pharmaceutical Formulations | Stabilizes APIs | Enhances bioavailability |

| Food Industry | Acts as a low-calorie sweetener | Reduces caloric intake |

| Cosmetic Applications | Moisturizes skin | Improves hydration |

| Cryopreservation | Protects cells during freezing | Preserves cellular integrity |

特性

IUPAC Name |

1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-9(2)14-4-6(15-9)8(13)7(12)5(11)3-10/h5-8,10-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNIYRGNKYHYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(C(CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310347 | |

| Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-35-8 | |

| Record name | NSC226057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。